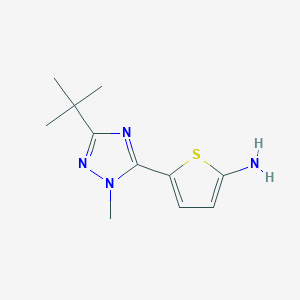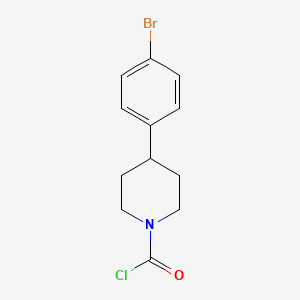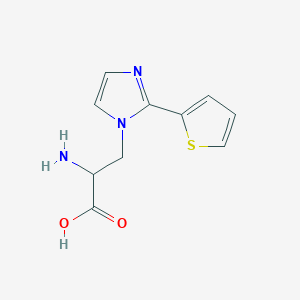
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid is an organic compound that features both an amino acid and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with an appropriate imidazole derivative under specific conditions. The reaction typically requires the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing the activity of these biological molecules. The compound may also interact with cellular pathways, modulating various biochemical processes.
類似化合物との比較
Similar Compounds
- 3-Amino-3-(thiophen-2-yl)propanoic acid
- (S)-2-Amino-3-(thiophen-3-yl)propanoic acid
Uniqueness
2-Amino-3-(2-(thiophen-2-yl)-1h-imidazol-1-yl)propanoic acid is unique due to the presence of both an amino acid and an imidazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H11N3O2S |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
2-amino-3-(2-thiophen-2-ylimidazol-1-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2S/c11-7(10(14)15)6-13-4-3-12-9(13)8-2-1-5-16-8/h1-5,7H,6,11H2,(H,14,15) |
InChIキー |
HFCYNCHHCHGYIS-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NC=CN2CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
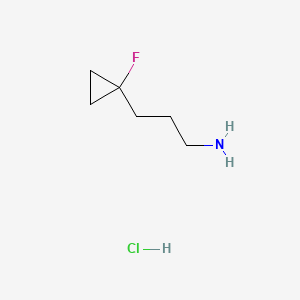
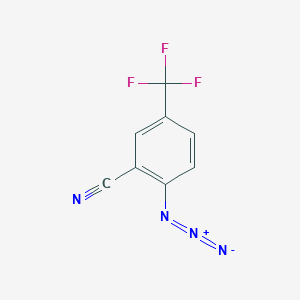
![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
![2-Bromo-1-{1-ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}ethan-1-one](/img/structure/B13475203.png)


![2-amino-1-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}ethan-1-onedihydrochloride](/img/structure/B13475227.png)
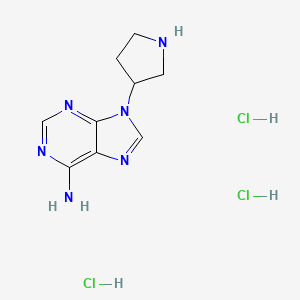
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
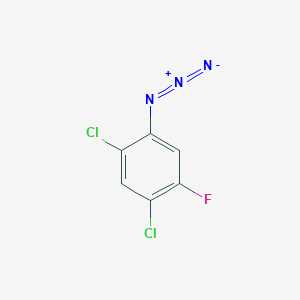
![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
